REACTION_CXSMILES
|
[F:1][C:2]1([F:16])[O:7][C:6]2[CH:8]=C[C:10](C#N)=[CH:11][C:5]=2[O:4][C:3]1([F:15])[F:14].Cl.[C:18]([OH:21])(=[O:20])[CH3:19]>>[F:15][C:3]1([F:14])[O:4][C:5]2[CH:11]=[CH:10][C:19]([C:18]([OH:21])=[O:20])=[CH:8][C:6]=2[O:7][C:2]1([F:1])[F:16]
|
Name
|
|
Quantity
|
5 g
|
Type
|
reactant
|
Smiles
|
FC1(C(OC2=C(O1)C=CC(=C2)C#N)(F)F)F
|
Name
|
|
Quantity
|
20 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
20 mL
|
Type
|
reactant
|
Smiles
|
C(C)(=O)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
the mixture was heated
|
Type
|
TEMPERATURE
|
Details
|
under reflux overnight
|
Duration
|
8 (± 8) h
|
Type
|
CONCENTRATION
|
Details
|
The reaction solution was concentrated
|
Type
|
FILTRATION
|
Details
|
the precipitated crystals were filtered
|
Type
|
WASH
|
Details
|
washed with water
|
Type
|
CUSTOM
|
Details
|
to give the objective substance (4.76 g, 88%)
|
Name
|
|
Type
|
|
Smiles
|
FC1(C(OC2=C(O1)C=CC(=C2)C(=O)O)(F)F)F
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |